![molecular formula C14H26O3 B14619917 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one CAS No. 58558-23-9](/img/structure/B14619917.png)
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is a chemical compound with a complex structure that includes a cyclobutyl ring, a diethoxyethyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclobutyl ketone with a diethoxyethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides, amines, and halides.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(2-ethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one: A structurally similar compound with an ethoxyethyl group instead of a diethoxyethyl group.
Ethanone, 1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]-: Another similar compound with slight variations in the substituents.
Uniqueness
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
58558-23-9 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C14H26O3/c1-6-16-13(17-7-2)9-11-8-12(10(3)15)14(11,4)5/h11-13H,6-9H2,1-5H3 |
Clave InChI |
ALHIFZFXYBKEKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1CC(C1(C)C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


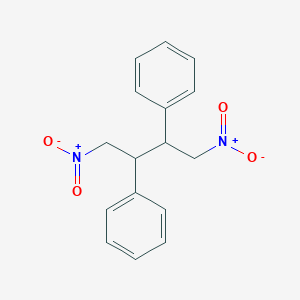
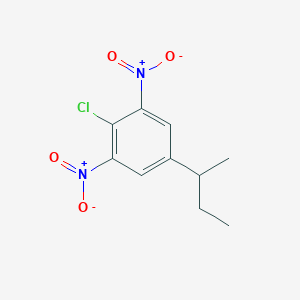
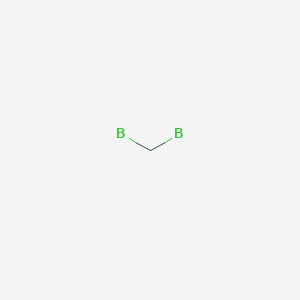
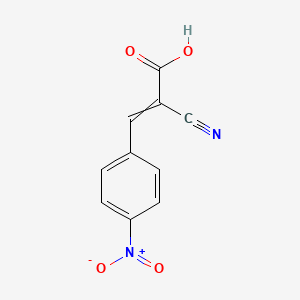
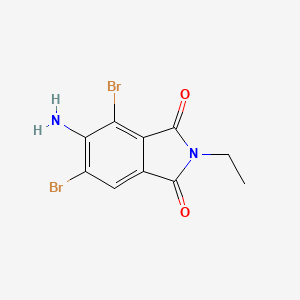
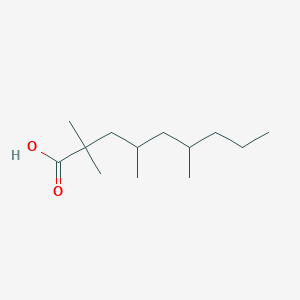


![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
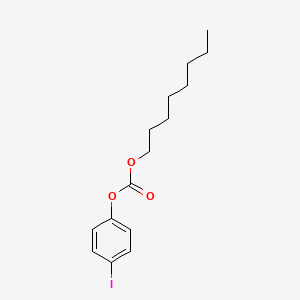

![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
